Dnmt3A-IN-2
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Overview
Description
NPD-001 is a potent inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), an enzyme that plays a crucial role in the lifecycle of the Trypanosoma brucei parasite, which causes African sleeping sickness . This compound is also known for its high selectivity and potency against human phosphodiesterase 4 (hPDE4) subtypes .
Preparation Methods
The synthesis of NPD-001 involves the preparation of tetrahydrophthalazinones, which are then modified to enhance their inhibitory activity against TbrPDEB1. The synthetic route typically includes the following steps:
Formation of the core structure: The core tetrahydrophthalazinone structure is synthesized through a series of condensation reactions involving appropriate starting materials.
Functionalization: The core structure is then functionalized with various substituents to improve its binding affinity and selectivity for TbrPDEB1.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods for NPD-001 would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
NPD-001 undergoes several types of chemical reactions, including:
Oxidation: NPD-001 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on NPD-001, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NPD-001 has several scientific research applications, including:
Chemistry: NPD-001 is used as a tool compound to study the structure-activity relationships of phosphodiesterase inhibitors.
Biology: It is used to investigate the role of phosphodiesterases in cellular signaling pathways.
Mechanism of Action
NPD-001 exerts its effects by inhibiting the activity of TbrPDEB1, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This disruption in cAMP signaling ultimately causes severe cellular disorganization and death of the Trypanosoma brucei parasite . The compound also inhibits human phosphodiesterase 4 (hPDE4) subtypes, which are involved in various cellular processes, including inflammation and immune response .
Comparison with Similar Compounds
NPD-001 is unique in its high selectivity and potency for TbrPDEB1 and hPDE4 subtypes. Similar compounds include:
NPD-008: Another potent inhibitor of TbrPDEB1 with similar structure and activity.
NPD-039: A structurally related compound with high selectivity for TbrPDEB1.
Pyrazolone analogs: These compounds share structural similarities with NPD-001 and exhibit inhibitory activity against TbrPDEB1.
NPD-001 stands out due to its exceptional selectivity and potency, making it a valuable tool for both research and potential therapeutic applications.
Properties
Molecular Formula |
C33H40N6O4 |
---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(4aS,8aR)-2-cycloheptyl-4-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4a,5,8,8a-tetrahydrophthalazin-1-one |
InChI |
InChI=1S/C33H40N6O4/c1-41-29-19-16-24(31-27-12-6-7-13-28(27)33(40)39(36-31)25-10-4-2-3-5-11-25)22-30(29)43-21-9-8-20-42-26-17-14-23(15-18-26)32-34-37-38-35-32/h6-7,14-19,22,25,27-28H,2-5,8-13,20-21H2,1H3,(H,34,35,37,38)/t27-,28+/m0/s1 |
InChI Key |
DNDNLFXKQSTINI-WUFINQPMSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)[C@H]3[C@@H]2CC=CC3)C4CCCCCC4)OCCCCOC5=CC=C(C=C5)C6=NNN=N6 |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C3C2CC=CC3)C4CCCCCC4)OCCCCOC5=CC=C(C=C5)C6=NNN=N6 |
Origin of Product |
United States |
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